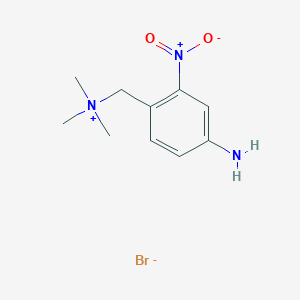![molecular formula C12H12O5 B14582346 3-[(4-Oxo-3,4-dihydro-2H-1-benzopyran-8-yl)oxy]propanoic acid CAS No. 61479-42-3](/img/structure/B14582346.png)
3-[(4-Oxo-3,4-dihydro-2H-1-benzopyran-8-yl)oxy]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Oxo-3,4-dihydro-2H-1-benzopyran-8-yl)oxy]propanoic acid is a chemical compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products. This compound is characterized by the presence of a benzopyran ring system with an attached propanoic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Oxo-3,4-dihydro-2H-1-benzopyran-8-yl)oxy]propanoic acid typically involves the reaction of 4-oxo-3,4-dihydro-2H-1-benzopyran with a suitable propanoic acid derivative. One common method is the esterification of 4-oxo-3,4-dihydro-2H-1-benzopyran-8-ol with propanoic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Oxo-3,4-dihydro-2H-1-benzopyran-8-yl)oxy]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzopyran ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted benzopyran derivatives.
Scientific Research Applications
3-[(4-Oxo-3,4-dihydro-2H-1-benzopyran-8-yl)oxy]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-[(4-Oxo-3,4-dihydro-2H-1-benzopyran-8-yl)oxy]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. For example, it may inhibit certain enzymes involved in oxidative stress or inflammation, thereby providing therapeutic benefits .
Comparison with Similar Compounds
Similar Compounds
- 4-Oxo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
- 4-(5,7-dihydroxy-4-oxo-3,4-dihydro-2H-1-benzopyran-2-yl)phenyl oxidanesulfonic acid
- 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propanoic acid
Uniqueness
3-[(4-Oxo-3,4-dihydro-2H-1-benzopyran-8-yl)oxy]propanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
61479-42-3 |
|---|---|
Molecular Formula |
C12H12O5 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
3-[(4-oxo-2,3-dihydrochromen-8-yl)oxy]propanoic acid |
InChI |
InChI=1S/C12H12O5/c13-9-4-6-17-12-8(9)2-1-3-10(12)16-7-5-11(14)15/h1-3H,4-7H2,(H,14,15) |
InChI Key |
ZWIHZNBWGGRYDT-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C1=O)C=CC=C2OCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(Benzylsulfanyl)ethenyl]-1,2,5-trimethylpiperidin-4-ol](/img/structure/B14582265.png)

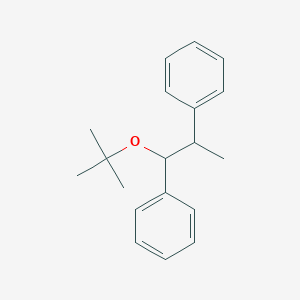
![3,3-Dichloro-4-[2-(dimethylamino)phenyl]-1-phenylazetidin-2-one](/img/structure/B14582275.png)
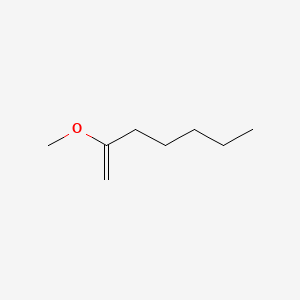
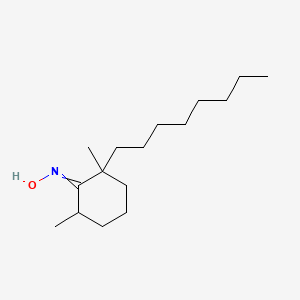

![Dimethyl [2-(4-chlorophenyl)-2-methoxyethenyl]phosphonate](/img/structure/B14582326.png)

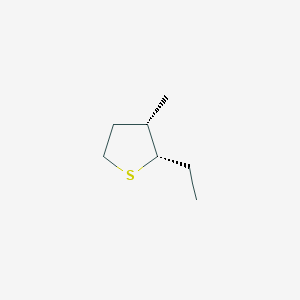
![1-[(3-Methylbut-2-en-1-yl)oxy]-2,4-dinitrobenzene](/img/structure/B14582338.png)
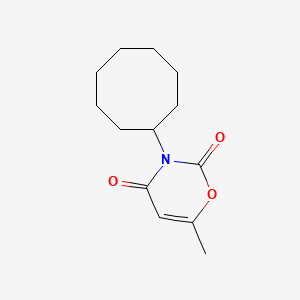
![Silane, [(3,3-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl-](/img/structure/B14582342.png)
